molecular formula C8H3F3O3 B13421027 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione CAS No. 273223-72-6

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13421027
CAS No.: 273223-72-6
M. Wt: 204.10 g/mol
InChI Key: HPBVRLZRPNPZLC-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is a synthetic quinone derivative of significant interest in medicinal and organic chemistry research. The compound features a cyclohexa-2,5-diene-1,4-dione core, more commonly known as a 1,4-benzoquinone, which is a privileged structure in drug discovery due to its redox activity . Quinone-based compounds are extensively investigated for their potent biological activities, particularly as antiproliferative agents . Researchers have found that such compounds can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases, cleavage of poly-(ADP-ribose)-polymerase (PARP) protein, and stimulation of reactive oxygen species (ROS) formation . The presence of the strong electron-withdrawing trifluoroacetyl group is a key synthetic handle, making this compound a valuable precursor or building block for further chemical transformations. It can be used in the development of more complex molecules for biological evaluation or in synthetic studies exploring reactions like the dienone-phenol rearrangement, a classic method for synthesizing highly functionalized phenols . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

273223-72-6

Molecular Formula

C8H3F3O3

Molecular Weight

204.10 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H3F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3H

InChI Key

HPBVRLZRPNPZLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reported Multi-Step Synthesis (Based on Literature Data)

A documented synthesis involves a three-step reaction sequence, as summarized below:

Step Reagents/Conditions Purpose/Transformation
1 Sodium nitrite (NaNO2), hydrochloric acid (HCl), sodium carbonate (Na2CO3), sodium hydroxide (NaOH), water (H2O), 0-5 °C Formation of intermediate cyclohexadiene derivatives via diazotization and substitution
2 Sodium dithionite (Na2S2O4) in water Reduction step to modify intermediate compounds
3 Manganese dioxide (MnO2) in aqueous sulfuric acid (H2SO4), 2 hours at 5 °C Oxidation to form the quinone structure with trifluoroacetyl substitution

This synthetic route is adapted from a procedure reported by Dieks et al. (1997) in the Journal of Organic Chemistry.

Detailed Reaction Conditions

  • Step 1: The initial reaction involves diazotization of an aromatic amine precursor under acidic conditions, followed by substitution to introduce the trifluoroacetyl group. The reaction temperature is kept low (0–5 °C) to control the reaction rate and minimize side reactions.

  • Step 2: Sodium dithionite serves as a reducing agent to convert nitro or azo intermediates to the desired functionalized cyclohexadiene intermediate.

  • Step 3: The final oxidation step uses manganese dioxide in acidic aqueous medium at low temperature (5 °C) to oxidize the cyclohexadiene intermediate to the quinone, yielding 2-(trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione.

Alternative Approaches and Considerations

  • Some methods may start from trifluoroacetylacetone derivatives and employ selective oxidation or substitution to obtain the target compound.

  • Density Functional Theory (DFT) studies have been used to analyze the tautomeric forms and stability of trifluoroacetyl-substituted cyclohexadione derivatives, helping to optimize reaction conditions.

Purification and Characterization

  • Purification typically involves standard chromatographic techniques such as column chromatography.

  • Characterization is performed by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the presence of the trifluoroacetyl group and quinone moiety.

  • Crystallographic studies have been reported for related bis(trifluoroacetyl) derivatives, providing structural insights.

Summary Table of Preparation Data

Parameter Details
Starting materials Aromatic amines, cyclohexadiene derivatives
Key reagents NaNO2, HCl, Na2CO3, NaOH, Na2S2O4, MnO2, H2SO4
Temperature range 0–5 °C
Reaction time Step 3: ~2 hours
Yield Not explicitly reported; multi-step synthesis
Purification method Chromatography
Characterization methods NMR, IR, MS, X-ray crystallography (related compounds)

Research Results and Observations

  • The trifluoroacetyl group significantly influences the electronic properties of the quinone, affecting reactivity and biological activity.

  • The oxidation step using manganese dioxide is critical for forming the quinone structure without over-oxidation or decomposition.

  • The low-temperature conditions help maintain selectivity and yield.

  • Computational studies support the existence of multiple tautomeric forms, which may affect the compound’s reactivity and stability.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient dienone system undergoes nucleophilic attacks at α,β-unsaturated carbonyl positions.

Key Reactions:

Reagent/ConditionsProductMechanismSource
Anilines (e.g., 7a–7g ) in H₂O, ultrasound2-(Trifluoroacetyl)-3-(aryl)aminocyclohexa-2,5-diene-1,4-dioneMichael addition at C3/C6 positions, followed by tautomerization
Phenolates (e.g., K₂CO₃, acetonitrile)Phenoxy-substituted derivatives (e.g., 10a–10d )Nucleophilic aromatic substitution at C2/C5 positions
  • Example : Reaction with 4-fluoroaniline yields 3-(4-fluorophenylamino)-2-(trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione, confirmed via NMR (δ 7.32 ppm for H-3, DMSO-d6) .

Oxidative Functionalization

The dione core participates in oxidative coupling reactions, often mediated by transition metals or peroxides.

Case Study: Thioether Formation

ReagentsProductYieldConditionsSource
Hydroquinone + 4-fluorothiophenol + CrO₃2-((4-Fluorophenyl)thio)cyclohexa-2,5-diene-1,4-dione78%Acetonitrile, 3 h, RT
  • Mechanism : Oxidation of hydroquinone to quinone precedes thiol nucleophilic attack at C3/C6, stabilized by the trifluoroacetyl group’s electron-withdrawing effect .

Enolate Chemistry

The trifluoroacetyl group enhances enolization, enabling regioselective enolate formation.

Enolate Reactions:

| Base

Scientific Research Applications

Research on Antiproliferative Agents

Cyclohexa-2,5-diene-1,4-dione derivatives have been researched for their potential as antiproliferative agents . These compounds have the ability to induce proliferative inhibition and to trigger cell death mechanisms, suggesting their utility in developing new cancer therapies . Studies indicate that modifications to the alkyl chain can enhance the bioactivity of these compounds . Specifically, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V), 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII), and 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) have demonstrated significant cytotoxicity against human tumor cell lines . Further analysis of compound V showed a time-dependent pro-apoptotic activity on the human melanoma M14 cell line, mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage . These findings suggest that 2-hexyl-5-idrossicicloesa-2,5-diene-1,4-dione holds promise for designing new antineoplastic derivatives .

MTT Bioassay

In evaluating antitumor activity, cancer cells were plated in 96-well plates and treated with specific compounds at varying concentrations (1–50 μM) . Cell viability was then assessed using the MTT assay . After a 72-hour treatment period, MTT solution was added, and the cells were incubated to allow formazan crystals to form . These crystals were then solubilized, and the absorbance was measured to determine cell viability .

Flow Cytometric Estimation of Intracellular Redox State

The impact of the compounds on intracellular reactive oxygen species (ROS) was assessed through dichlorofluorescein (DCF) fluorescence measurements . Cells were incubated with and without the compounds, and after incubation, they were washed and resuspended in a Hank’s balanced salt solution containing 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) . The DCF fluorescence was then monitored using flow cytometry to evaluate the redox state .

Structural Analysis

Mechanism of Action

The mechanism by which 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it can inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric properties of substituents on the cyclohexadienedione scaffold critically influence reactivity. Key comparisons include:

Electron-Withdrawing Groups (EWGs):
  • 2-Chloro-2,5-cyclohexadiene-1,4-dione (CAS: N/A): The chloro substituent (-Cl) is moderately electron-withdrawing. This compound is widely used in Diels-Alder reactions and polymer synthesis. However, its electrophilicity is lower than that of the trifluoroacetyl derivative, limiting its utility in reactions requiring strong activation .
  • 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione (CAS: N/A): Dual chloro groups further enhance electrophilicity but introduce steric hindrance. Applications include materials science and agrochemical synthesis .
Electron-Donating Groups (EDGs):
  • 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) (CAS: N/A): The methoxy (-OCH₃) and dodecyl (-C₁₂H₂₅) groups are EDGs. These substituents reduce electrophilicity but improve lipid solubility, enabling biological applications (e.g., antidiabetic activity in mice) .
  • Thymoquinone (2-Methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione; CAS: 490-91-5): Methyl and isopropyl groups enhance stability and bioavailability. Thymoquinone is a natural product with antioxidant and anti-inflammatory properties .
Hybrid Substituents:
  • 2-(Naphthalen-2-yl)cyclohexa-2,5-diene-1,4-dione (CAS: 6295-48-3): The naphthyl group introduces aromatic bulk, moderating reactivity while enabling π-π interactions in materials chemistry .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(Trifluoroacetyl)cyclohexadienedione C₈H₃F₃O₃ 204.1 Not reported High electrophilicity, reactive
DMDD C₂₀H₃₀O₃ 318.4 Not reported Lipophilic, bioactive
Thymoquinone C₁₀H₁₂O₂ 164.2 44–46 Volatile, natural product
2-Chlorocyclohexadienedione C₆H₃ClO₂ 142.5 160–162 Moderate reactivity
3aa (Indolyl derivative) C₂₀H₁₃NO₂ 299.3 218–220 Blue solid, high yield (80%)

Biological Activity

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H3F3O3 and a molecular weight of 206.10 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C8H3F3O3
  • Molecular Weight : 206.10 g/mol
  • CAS Number : 393-40-8

Biological Activities

The biological activities of this compound have been explored in various studies. The following sections summarize the key findings regarding its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it has shown cytotoxic effects on various cancer types, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. It is hypothesized that the trifluoroacetyl group enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent interaction with intracellular targets.

Case Studies

  • Study on Antimicrobial Effects :
    A study published in The Journal of Organic Chemistry evaluated the antimicrobial effects of this compound against clinically relevant pathogens. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, suggesting potential for development as an antibacterial agent .
  • Anticancer Activity Assessment :
    Another investigation focused on the anticancer properties where various cancer cell lines were treated with different concentrations of the compound. The study concluded that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Q & A

Basic: What are the standard synthetic routes for 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione, and how can reaction efficiency be optimized?

Answer:
The compound is synthesized via trifluoroacetylation of cyclohexa-2,5-diene-1,4-dione derivatives. A methodologically robust approach involves using trifluoroacetic anhydride as the acetylating agent under inert conditions. Reaction optimization includes:

  • Solvent selection : Trifluoroethanol (TFE) is effective for enhancing reaction rates due to its polar aprotic nature and ability to stabilize intermediates .
  • Temperature control : Maintaining 50–60°C balances reactivity and minimizes side reactions.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity products, as demonstrated in fluorinated cyclohexanedione syntheses .

Advanced: How do electronic effects of the trifluoroacetyl group influence the compound's reactivity in Diels-Alder reactions?

Answer:
The electron-withdrawing trifluoroacetyl group increases the dienophile's electrophilicity, accelerating Diels-Alder reactions. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing frontier molecular orbitals (FMOs). Experimentally, kinetic assays under varying electronic environments (e.g., substituent effects on dienes) reveal rate enhancements of 3–5× compared to non-fluorinated analogs. Contradictions in regioselectivity may arise from competing steric and electronic factors, requiring multi-variable analysis .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR confirms trifluoroacetyl incorporation (δ ~ -70 to -75 ppm). 1H^{1}\text{H} NMR identifies olefinic protons (δ 6.5–7.0 ppm) and ketone environments .
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities, such as bond-length alternation in the conjugated dienone system, as seen in cyclohexadiene-dione co-crystals .
  • MS : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ = 233.01) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange processes?

Answer:
Dynamic NMR (DNMR) or variable-temperature studies are critical. For example, broadening of 1H^{1}\text{H} signals at low temperatures (-40°C) may indicate slow keto-enol tautomerism. Alternatively, isotopic labeling (13C^{13}\text{C}-trifluoroacetyl) can track exchange rates. Computational modeling (e.g., Gaussian09) predicts equilibrium populations of tautomers, aiding spectral interpretation .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Answer:
Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials. Avoid exposure to oxidizers (e.g., peroxides) and moisture, as hydrolysis of the trifluoroacetyl group can occur. Degradation products (e.g., cyclohexa-2,5-diene-1,4-dione) are identifiable via TLC (Rf shift) or HPLC .

Advanced: What role does this compound play in synthesizing fluorinated heterocycles, and how can regioselectivity be controlled?

Answer:
The compound serves as a fluorinated dienophile or electrophilic building block. Regioselectivity in cycloadditions is controlled by:

  • Substituent effects : Electron-donating groups on dienes favor ortho adducts.
  • Catalysis : Lewis acids (e.g., BF3_3) polarize the dienophile, enhancing para selectivity.
    Documented yields for hexahydroquinoline derivatives reach 70–85% under optimized TFE-mediated conditions .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in unexplored reaction pathways?

Answer:
DFT calculations (B3LYP/6-311++G**) model transition states and activation energies. For instance, predicting Michael addition sites involves analyzing Fukui indices for electrophilic attack. Validation via kinetic isotope effects (KIEs) or Hammett plots ensures computational reliability. Published protocols for similar trifluoroacetyl systems show <5% deviation from experimental data .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Consult SDS for emergency protocols, including eye irrigation (15 min with water) and medical attention for ingestion .

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